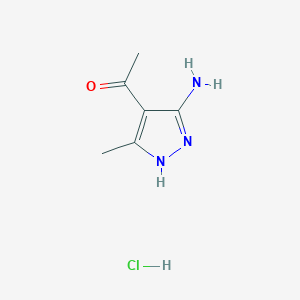
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride” is a small molecule inhibitor known for its role in scientific research, particularly in the study of protein kinase D. This compound has been instrumental in maintaining the undifferentiated state of embryonic stem cells by inhibiting protein kinase D, which is crucial for various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Typically, the synthesis would require the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures. The production process would be optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on various biochemical pathways.
Biology: Employed in the maintenance of pluripotency in embryonic stem cells, aiding in the understanding of stem cell biology and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a critical role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products, leveraging its inhibitory properties to modulate specific cellular processes.
Mecanismo De Acción
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride exerts its effects by inhibiting protein kinase D, a key enzyme involved in various cellular signaling pathways. The inhibition of protein kinase D leads to the activation of the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. This compound binds to the active site of protein kinase D, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling events, ultimately affecting cellular processes such as proliferation, differentiation, and survival.
Comparación Con Compuestos Similares
Similar Compounds
CID 755673: Another protein kinase D inhibitor with similar properties and applications.
CID 75531069: A structurally related compound with slight variations in its chemical structure, leading to differences in its inhibitory potency and selectivity.
Uniqueness
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride is unique due to its specific inhibitory action on protein kinase D and its ability to maintain the pluripotency of embryonic stem cells. Its distinct chemical structure allows for high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8;/h1-4,12H,5H2,(H,10,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXVJNYVTWBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

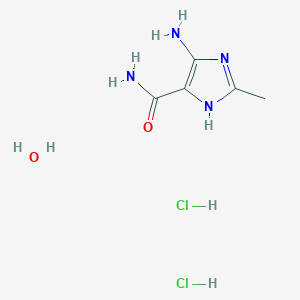
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7971453.png)
![[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971456.png)
![[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B7971457.png)
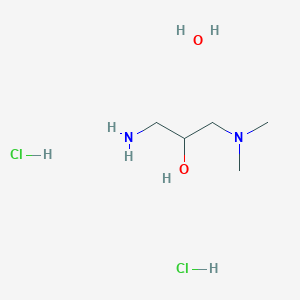
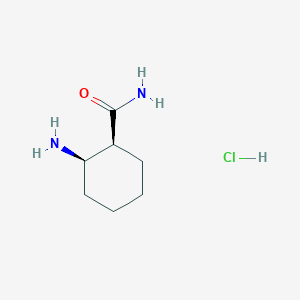
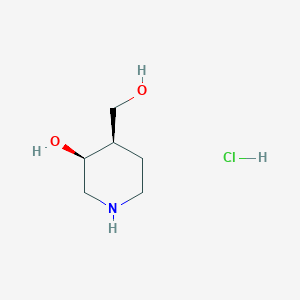
![1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate](/img/structure/B7971480.png)
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7971484.png)
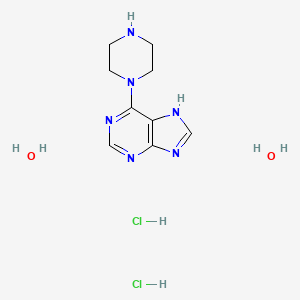
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7971493.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate](/img/structure/B7971496.png)
